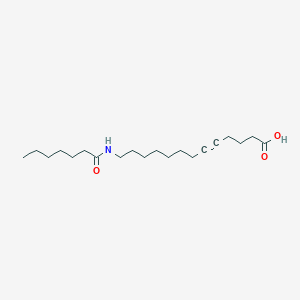

13-n-Heptanamidotridec-5-ynoic acid

Beschreibung

13-n-Heptanamidotridec-5-ynoic acid is a synthetic fatty acid derivative characterized by a 13-carbon backbone (tridec-5-ynoic acid) with a terminal triple bond at position 5 and an n-heptanamido substituent at position 12. Its structure confers rigidity due to the triple bond, distinguishing it from saturated or monounsaturated analogs. The compound is associated with soluble epoxide hydrolase (EPHX2) inhibition, a therapeutic target in chronic obstructive pulmonary disease (COPD) and hypertension, as indicated by its classification under Drug ID [530294] alongside related analogs .

Eigenschaften

Molekularformel |

C20H35NO3 |

|---|---|

Molekulargewicht |

337.5 g/mol |

IUPAC-Name |

13-(heptanoylamino)tridec-5-ynoic acid |

InChI |

InChI=1S/C20H35NO3/c1-2-3-4-13-16-19(22)21-18-15-12-10-8-6-5-7-9-11-14-17-20(23)24/h2-6,8,10-18H2,1H3,(H,21,22)(H,23,24) |

InChI-Schlüssel |

UGVCHIUURWYSNO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(=O)NCCCCCCCC#CCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 13-n-Heptanamidotridec-5-insäure umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung der Heptanamidgruppe: Die Synthese beginnt mit der Herstellung der Heptanamidgruppe durch die Reaktion von Heptansäure mit einem geeigneten Amin unter dehydrierenden Bedingungen.

Einführung des Tridecynsäureanteils:

Industrielle Produktionsverfahren

Die industrielle Produktion von 13-n-Heptanamidotridec-5-insäure kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren ist entscheidend, um hohe Ausbeuten und Reinheit zu erreichen. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

13-n-Heptanamidotridec-5-insäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Alkinanteil in Alkene oder Alkane umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amid- und Alkinpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators werden häufig verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide.

Hauptprodukte, die gebildet werden

Oxidation: Oxoderivate von 13-n-Heptanamidotridec-5-insäure.

Reduktion: Alkene oder Alkane, die aus der Reduktion des Alkinanteils stammen.

Substitution: Substituierte Derivate an den Amid- oder Alkinpositionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 13-n-Heptanamidotridec-5-insäure beinhaltet die Interaktion mit spezifischen molekularen Zielen und Wegen. Eines der Hauptziele ist die lösliche Epoxidhydrolase (EPHX2), ein Enzym, das am Metabolismus von Epoxiden beteiligt ist. Durch die Hemmung von EPHX2 kann die Verbindung verschiedene physiologische Prozesse wie Entzündungen und Gefäßfunktionen modulieren.

Wirkmechanismus

The mechanism of action of 13-n-Heptanamidotridec-5-ynoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is soluble epoxide hydrolase (EPHX2), an enzyme involved in the metabolism of epoxides. By inhibiting EPHX2, the compound can modulate various physiological processes, including inflammation and vascular function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Unsaturation Type: The 5-yne group in the target compound introduces rigidity compared to the 8(Z)-ene in analogs.

- Substituent Effects: The n-heptanamido group (linear alkyl chain) balances lipophilicity and solubility, favoring membrane penetration. Branched amides (e.g., N-isopropyl) or methylated amides increase lipophilicity, which may improve tissue retention but reduce aqueous solubility.

Pharmacological Implications

- EPHX2 Inhibition: While specific IC50 values are unavailable in the provided evidence, structural features suggest that the triple bond in this compound may hinder enzyme-substrate interactions compared to 8(Z)-ene analogs, which align more closely with natural epoxide substrates.

- Metabolic Stability : The triple bond likely reduces susceptibility to β-oxidation, prolonging half-life relative to double-bond-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.